4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
CAS No.: 401511-17-9
Cat. No.: VC4599842
Molecular Formula: C12H13ClN2S
Molecular Weight: 252.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 401511-17-9 |
|---|---|
| Molecular Formula | C12H13ClN2S |
| Molecular Weight | 252.76 |
| IUPAC Name | 4-chloro-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3 |
| Standard InChI Key | DSIDAKPWUCMMND-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound’s structure comprises a tetrahydrobenzo[4, thieno[2,3-d]pyrimidine backbone, where:
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A benzene ring is partially saturated (5,6,7,8-tetrahydro), reducing aromaticity and enhancing conformational flexibility.
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A thiophene ring is fused to the pyrimidine moiety at positions 2 and 3, introducing sulfur into the heterocyclic system.
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Substituents include a chlorine atom at position 4 and an ethyl group at position 2, modulating electronic and steric properties .
Systematic Nomenclature
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IUPAC Name: 4-chloro-2-ethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine .
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Synonyms: Variations arise from differing ring-numbering conventions (e.g., benzo[b]thieno[2,3-d]pyrimidine) .
Spectroscopic Identifiers
Synthesis and Characterization
Analytical Characterization
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 252.76 g/mol | |
| XLogP3 | 4.6 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 | |
| Topological Polar SA | 54 Ų |
Reactivity and Stability
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Chlorine Reactivity: The 4-chloro group undergoes nucleophilic substitution with amines or alkoxides .
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Stability: Sensitive to moisture; requires storage under inert gas (N/Ar) .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound’s scaffold mimics ATP-binding sites in kinases. In a 2020 study, a derivative (KM6) inhibited VEGF2 tyrosine kinase by 65%, showing promise in anticancer drug discovery .
Analgesic and Anti-inflammatory Agents
Structural analogs (e.g., 2-mercapto-3-substituted derivatives) demonstrated significant activity in murine models, with reduced ulcerogenic effects compared to NSAIDs .
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